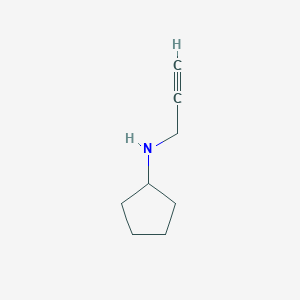

N-(prop-2-yn-1-yl)cyclopentanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

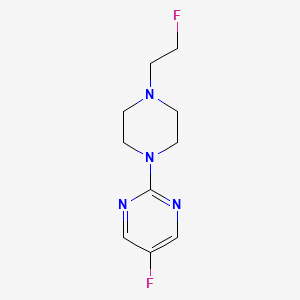

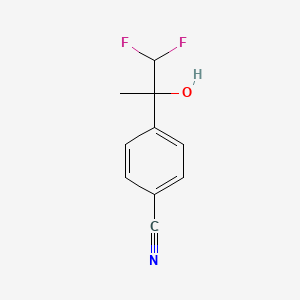

“N-(prop-2-yn-1-yl)cyclopentanamine” is a chemical compound with the molecular formula C8H13N . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. One method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . Another method involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as mass spectrometry . The InChI code for this compound is 1S/C8H13N/c1-2-7-9-8-5-3-4-6-8/h1,8-9H,3-7H2 .Chemical Reactions Analysis

“this compound” participates in various chemical reactions. For instance, it undergoes visible-light-induced oxidative formylation with molecular oxygen . It also reacts with phenyl isothiocyanate and carbon disulfide in the presence of KOH .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular weight is 123.2 . More detailed properties like boiling point, density, etc., can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disorders Research : N-(prop-2-yn-1-yl)cyclopentanamine derivatives have been studied for their potential in neurodegenerative disorders like Alzheimer's disease. They have been used in the development of PET tracers for assessing N-methyl-D-aspartate receptor (NMDAr) bio-availability in vivo, which is crucial for understanding and potentially treating these disorders (Christiaans et al., 2014).

Chemical Synthesis and Structural Analysis : Research has focused on the cyclocondensation reactions of N-(prop-2-yn-1-yl)- derivatives, leading to the formation of various heterocyclic compounds. This chemical exploration is vital for understanding the structural and functional aspects of these compounds (Novikov et al., 2011).

Parkinson’s Disease Treatment Research : Some derivatives of this compound have shown promise in treating Parkinson's disease. These compounds have demonstrated the ability to promote the survival of cultured dopamine neurons and may have the potential to restore dopaminergic innervation in the brain (Ardashov et al., 2019).

Catalysis and Polymerization Studies : The compound has been used in the synthesis and structural characterization of metal complexes, which have shown significant catalytic activities. This research is crucial for advancements in the field of catalysis and materials science (Shin et al., 2016).

Antiepileptic Activity : this compound derivatives have been explored for their antiepileptic activity. This research contributes to the development of new therapeutic agents for epilepsy and related neurological disorders (Rajak et al., 2013).

Antimicrobial Research : There is ongoing research into the antimicrobial properties of this compound derivatives. Such studies are vital for discovering new antibiotics and treatments for bacterial infections (Yancheva et al., 2012).

Wirkmechanismus

The mechanism of action of “N-(prop-2-yn-1-yl)cyclopentanamine” in chemical reactions involves various processes. For example, in the visible-light-induced oxidative formylation, both the starting material and the product act as photosensitizers, and 1 O2 and O2˙− are generated through energy transfer and a single electron transfer pathway .

Safety and Hazards

“N-(prop-2-yn-1-yl)cyclopentanamine” is associated with several hazard statements including H226, H302, H312, H314, H332, H335 . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-prop-2-ynylcyclopentanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-7-9-8-5-3-4-6-8/h1,8-9H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWLDSWPEXCQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2613368.png)

![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613377.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2613378.png)

![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)

![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)

![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2613381.png)